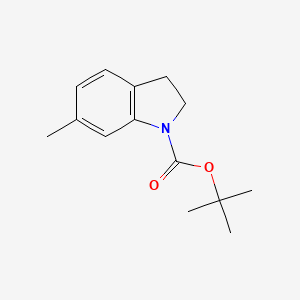

tert-Butyl 6-methylindoline-1-carboxylate

Description

Overview of Indoline (B122111) Ring Systems in Synthetic and Medicinal Chemistry Research

The indoline ring system, a saturated analog of the indole (B1671886) nucleus, is a significant structural motif in the fields of synthetic and medicinal chemistry. Indole itself is recognized as a "privileged pharmacophore," a core structure that is frequently found in biologically active compounds and approved drugs. researchgate.netnih.govnih.gov This prevalence extends to the indoline framework, which is a key component in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The indole nucleus is a fundamental element in many natural and synthetic molecules that exhibit significant biological activity. nih.govresearchgate.net

Indoline derivatives are structurally similar to important natural alkaloids. The core structure is present in a wide array of bioactive natural products and has been incorporated into clinically important drugs for treating a range of conditions. researchgate.net For instance, indole-containing compounds are used as anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov The indoline scaffold, by virtue of its structural relationship to indole, is often explored by medicinal chemists to develop novel therapeutic agents. The reduction of the indole's 2,3-double bond to form an indoline can alter the three-dimensional shape and electronic properties of the molecule, leading to different biological activities and pharmacological profiles. The indoline ring can be selectively reduced from the indole ring using reagents like zinc in hydrochloric acid. pharmaguideline.com

Strategic Importance of the N-Boc Protecting Group in Indoline Scaffolds

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, thereby preventing it from undergoing unwanted reactions during a chemical transformation. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom in amines, including the nitrogen of the indoline and indole rings. organic-chemistry.org

The strategic importance of the N-Boc group in indoline chemistry is multifaceted:

Stability and Orthogonal Deprotection: The Boc group is stable to a wide range of nucleophiles and basic conditions, allowing for chemical modifications to be performed on other parts of the molecule without affecting the protected nitrogen. organic-chemistry.org It can be readily cleaved under acidic conditions, often using trifluoroacetic acid, which provides an orthogonal deprotection strategy when other acid-labile or base-labile protecting groups are present in the molecule. organic-chemistry.orgrsc.orgresearchgate.net

Enhanced Solubility and Handling: The presence of the bulky and lipophilic Boc group often increases the solubility of the indoline scaffold in common organic solvents, which can facilitate reaction setup, purification, and handling.

Modulation of Reactivity and Regioselectivity: The Boc group withdraws electron density from the nitrogen atom, which deactivates the pyrrole (B145914) ring of indoles towards electrophilic substitution. However, it can also be used to direct reactions to specific positions. For example, in iridium-catalyzed C-H borylation of N-Boc-indole, the reaction is directed to the C3 position, a regioselectivity that is different from that of unprotected indole. nih.gov This directing effect is a powerful tool for the regioselective functionalization of the heterocyclic core.

Prevention of Side Reactions: The indole/indoline nitrogen is nucleophilic and can participate in side reactions. The Boc group effectively prevents these unwanted reactions, such as N-alkylation. organic-chemistry.org

The formation of N-Boc protected indolines is typically achieved by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Research Landscape of tert-Butyl 6-methylindoline-1-carboxylate and Related Derivatives

The research landscape for this compound is primarily centered on its role as a key intermediate in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. While specific studies on this exact compound are part of the broader research into functionalized indolines, the utility of its structural motifs can be inferred from research on closely related derivatives.

The core structure, an N-Boc protected indoline, is a common starting point for various synthetic transformations. For example, tert-butyl indoline-1-carboxylate is used as a reactant in the preparation of aryl alkyl amines and in the synthesis of the tetracyclic core of nodulisporic acids. sigmaaldrich.com The presence of the methyl group at the 6-position of the benzene (B151609) ring in this compound provides an additional point for chemical modification or can serve to sterically or electronically influence reactions at other positions on the ring.

Research on related substituted N-Boc-indoline and N-Boc-indole derivatives highlights the synthetic versatility of this class of compounds. For instance, derivatives with functional groups at the 6-position, such as bromo or hydroxymethyl groups, are valuable precursors. tert-Butyl 6-bromoindoline-1-carboxylate is used in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. Similarly, tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate serves as a versatile intermediate where the hydroxymethyl group can be further functionalized. lookchem.cn

The table below illustrates some of the related N-Boc protected indoline and indole derivatives and their documented uses in chemical research, providing context for the potential applications of this compound.

| Compound Name | CAS Number | Key Structural Difference from Target Compound | Application in Research |

| tert-Butyl indoline-1-carboxylate | 143262-10-6 | No substituent at the 6-position | Reactant for preparing aryl alkyl amines and allyl- and arylindolines. sigmaaldrich.com |

| tert-Butyl 6-bromoindoline-1-carboxylate | 214614-97-8 | Bromo group at the 6-position | Intermediate for neurologically active compounds and organic semiconductors via cross-coupling reactions. |

| tert-Butyl 6-aminoindoline-1-carboxylate | N/A | Amino group at the 6-position | Intermediate for the synthesis of various active compounds. medchemexpress.com |

| tert-Butyl 6-formylindoline-1-carboxylate | 391668-75-0 | Formyl group at the 6-position | Building block in organic synthesis. bldpharm.com |

| tert-Butyl 6-methoxyindoline-1-carboxylate | 1394248-15-7 | Methoxy group at the 6-position | Chemical intermediate. sigmaaldrich.com |

| tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 354587-72-7 | Hydroxymethyl group at the 6-position (indole) | Intermediate in the synthesis of HIV-1 fusion inhibitors and dopamine (B1211576) receptor agonists. |

The research on these related compounds underscores the synthetic potential of the N-Boc-6-substituted indoline scaffold. The methyl group in this compound can be envisioned as a non-reactive, electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions or serve as a simple structural component in a larger target molecule. Its utility lies in its ability to be incorporated into complex synthetic schemes, leveraging the established chemistry of the N-Boc protected indoline system.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

tert-butyl 6-methyl-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)17-14(2,3)4/h5-6,9H,7-8H2,1-4H3 |

InChI Key |

ZFJXHLIUGUJTJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCN2C(=O)OC(C)(C)C)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 6 Methylindoline 1 Carboxylate

Regiospecific Construction of the Indoline (B122111) Core

Cyclization Reactions Leading to the Dihydroindole System

Recent advancements in synthetic chemistry have led to the development of powerful cyclization reactions for the construction of the indoline scaffold. Photocatalyzed radical cyclization has emerged as a green and efficient method. nih.gov This approach can tolerate a wide array of functional groups, which is a significant advantage over many traditional methods. nih.govacs.org

Another powerful strategy involves intramolecular radical cyclization under visible light, which proceeds through an electron-donor-acceptor (EDA) complex. This metal-free method allows for the synthesis of highly substituted indolines in good to excellent yields. nih.gov Tandem benzannulation-cyclization strategies have also been developed, offering a modular approach to constructing highly substituted indoles which can subsequently be reduced to the corresponding indolines. mit.edu

Anionic cyclization presents another viable route to substituted indolines. This method involves the cyclization of an anionic intermediate, providing a pathway to various substituted indoline structures. acs.org

Synthetic Routes from Precursor Anilines and Related Intermediates

The classic approach to indoline synthesis often begins with appropriately substituted anilines. For the synthesis of 6-methylindoline (B1340719), a common starting material is p-toluidine. nih.gov One established method is the Skraup synthesis, which can produce a mixture of 5- and 7-methylquinolines from m-toluidine (B57737), which can be challenging to separate. A two-step synthesis starting from m-toluidine has been reported to selectively yield 7-methyl-8-nitroquinoline. brieflands.comsemanticscholar.org While not directly yielding 6-methylindoline, these methods highlight the utility of substituted anilines in building heterocyclic systems.

A more direct approach involves the cyclization of N-allyl-2-haloanilines. Visible light-mediated protocols using an organosilane reagent can facilitate the intramolecular reductive cyclization to afford functionalized indolines. nih.gov

Methodologies for Introducing the 6-Methyl Substituent

The introduction of the methyl group at the C-6 position of the indoline ring can be achieved either by direct methylation or by the functionalization of a pre-existing group at that position.

Directed Methylation Strategies on the Indoline Ring

Direct C-H methylation of the indoline ring at the C-6 position is a challenging but highly desirable transformation. While direct methylation of indoles is more commonly reported, these methods can sometimes be adapted for indolines. For instance, magnesium-catalyzed reduction of N-Boc protected amines can lead to N-methylation, showcasing the potential of metal catalysis in modifying such structures. organic-chemistry.orgnih.gov The selective N-methylation of BOC-protected amino acids has also been studied, which could offer insights into directed methylation strategies. researchgate.net

Mechanistic studies on the N-methylation of indole (B1671886) with dimethyl carbonate using catalysts like DABCO or DBU have provided a deeper understanding of methylation processes, which could inform the development of C-6 methylation methods. st-andrews.ac.uknih.gov

Functionalization of Pre-existing Substituents at the C-6 Position

A more common and often more reliable strategy involves the introduction of a functional group at the C-6 position that can be subsequently converted to a methyl group. A versatile starting material for this approach is tert-butyl 6-bromoindoline-1-carboxylate. The bromo-substituent can be introduced via electrophilic bromination of tert-butyl indoline-1-carboxylate using reagents like N-bromosuccinimide (NBS). This bromo derivative can then participate in various cross-coupling reactions to introduce the methyl group.

Another approach involves starting with an amino-substituted indoline, such as tert-butyl 6-aminoindoline-1-carboxylate. medchemexpress.comnih.gov The amino group can be converted to a methyl group through a series of standard organic transformations.

Implementation and Manipulation of the N-tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the indoline ring due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.org

The introduction of the Boc group is typically achieved by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comcommonorganicchemistry.com Common conditions involve using a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran. numberanalytics.com

The removal of the Boc group is a crucial step in many synthetic sequences. This is commonly achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. wikipedia.org Alternative methods for deprotection have also been developed to accommodate sensitive substrates. For example, zinc bromide in dichloromethane has been used for the chemoselective cleavage of tert-butyl esters in the presence of acid-labile protecting groups, and similar Lewis acids could potentially be used for Boc deprotection. researchgate.net More recently, a mild method using oxalyl chloride in methanol (B129727) has been reported for the selective deprotection of N-Boc groups. nih.gov Additionally, sulfuric acid in dichloromethane offers a simple and cost-effective alternative for deprotection, particularly on a large scale. researchgate.net

| Entry | Reactant | Reagent(s) | Product | Yield (%) | Ref. |

| 1 | N-allyl-2-bromoaniline | TTMSS, visible light | 3-methylindoline | 85 | nih.gov |

| 2 | tert-Butyl indoline-1-carboxylate | NBS, DCM | tert-Butyl 6-bromoindoline-1-carboxylate | - | |

| 3 | 6-Methylindoline | Boc₂O, Et₃N, DCM | tert-Butyl 6-methylindoline-1-carboxylate | - | numberanalytics.com |

| 4 | This compound | TFA, DCM | 6-Methylindoline | High | wikipedia.org |

| 5 | N-Boc protected amine | Oxalyl chloride, MeOH | Deprotected amine | up to 90 | nih.gov |

Table 1: Selected Synthetic Transformations for the Preparation and Manipulation of this compound and Related Intermediates.

Catalytic Systems and Reaction Conditions in Synthesis

The synthesis of the core indoline structure, which precedes N-Boc protection, often relies on powerful catalytic methods. The optimization of these reactions through careful selection of catalysts, solvents, and additives is paramount for achieving high efficiency and selectivity.

Transition metal catalysis is a cornerstone of modern heterocyclic chemistry, providing efficient pathways for the synthesis of the indoline ring system. mdpi.com Palladium-based catalysts are particularly prevalent, enabling key bond-forming reactions. tandfonline.com For example, the synthesis of substituted indolines can be achieved via intramolecular cyclization of N-alkenyl-2-haloanilines (a variation of the Heck reaction) or through domino reactions involving Sonogashira coupling followed by cyclization. tandfonline.comyoutube.com In such syntheses, a suitably substituted aniline (B41778) derivative serves as the precursor to the 6-methylindoline core.

Other transition metals have also found application. Rhodium and Ruthenium catalysts have been employed for various indole and indoline syntheses, often proceeding through different mechanisms such as C-H activation or hetero-cyclization of amines. tandfonline.com

| Metal Catalyst | Typical Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular Heck, Sonogashira Coupling/Cyclization | Versatile, high functional group tolerance, widely used. | mdpi.comtandfonline.com |

| Rhodium (Rh) | C-H Arylation, Cyclization of Triazoles | Mild conditions, high regioselectivity. | tandfonline.com |

| Ruthenium (Ru) | Hetero-cyclization of Amines/Amides | Good to excellent yields under basic conditions. | tandfonline.com |

| Copper (Cu) | Domino Reactions (often as co-catalyst with Pd) | Enables sequential bond formations in one pot. | tandfonline.com |

The choice of solvent can dramatically impact the outcome of synthetic steps. In N-Boc protection, a move away from traditional chlorinated solvents like dichloromethane is underway due to environmental and safety concerns. acsgcipr.org Ethers such as THF or 2-MeTHF are increasingly used as replacements for 1,4-dioxane. acsgcipr.org As noted previously, solvent-free conditions represent a significant optimization, reducing waste and simplifying purification. researchgate.net

In transition metal-catalyzed reactions, solvents must be chosen to ensure solubility of all components while being compatible with the catalytic cycle. Additives play a crucial role in these systems. For palladium-catalyzed cross-coupling reactions, additives can include phosphine (B1218219) ligands, which stabilize the palladium center and modulate its reactivity, or co-catalysts like copper(I) iodide (CuI) in Sonogashira couplings. tandfonline.com The careful selection of these additives is critical for achieving high yields and preventing the formation of undesired byproducts.

Considerations for Preparative and Scalable Synthesis

Translating a laboratory-scale synthesis to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, economical, and robust.

Key considerations for the scalable synthesis of this compound include:

Cost and Safety of Reagents: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or hazardous for large-scale production. The use of toxic solvents like dichloromethane or reagents requiring special handling should be minimized or replaced with safer, more economical alternatives. acsgcipr.org

Process Efficiency and Purification: On a large scale, purification by column chromatography is often impractical. The ideal process would yield a product that can be isolated by crystallization, minimizing the need for chromatographic steps. acsgcipr.org This requires reactions to be high-yielding and highly selective.

Catalyst Loading and Reusability: Reducing the loading of expensive transition metal catalysts is a primary goal. The use of highly active catalysts or heterogeneous, recyclable catalysts like Amberlite-IR 120 for the Boc-protection step is highly advantageous for process economy.

Flow Chemistry: The adoption of continuous flow reactors offers significant advantages for scalability. apolloscientific.co.uk Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and facilitates a more straightforward scale-up compared to batch processes. apolloscientific.co.uk

By addressing these factors, synthetic routes can be developed that are not only efficient in the laboratory but also viable for the large-scale production required for pharmaceutical and other applications.

Chemical Reactivity and Derivatization Studies of Tert Butyl 6 Methylindoline 1 Carboxylate

Reactivity Profiles of the Indoline (B122111) Ring System

The reactivity of tert-butyl 6-methylindoline-1-carboxylate is largely dictated by the interplay between the electron-donating effects of the nitrogen atom and the methyl group, and the influence of the bulky N-Boc protecting group. These factors govern the outcomes of electrophilic aromatic substitutions on the benzenoid part of the molecule and potential reactions at the saturated five-membered ring.

Electrophilic Aromatic Substitution Patterns on the Benzenoid Moiety

The introduction of electrophiles onto the benzene (B151609) ring of the indoline core is a key strategy for elaborating its structure. The N-Boc group and the 6-methyl group are both ortho-, para-directing. In the case of this compound, the nitrogen lone pair, partially delocalized into the aromatic system, and the electron-donating methyl group at the 6-position synergistically activate the aromatic ring towards electrophilic attack.

The directing effects of the nitrogen and the 6-methyl group reinforce each other, primarily directing incoming electrophiles to the C5 and C7 positions. However, the steric hindrance imposed by the bulky tert-butyl carbamate (B1207046) group can influence the regioselectivity, often favoring substitution at the less hindered C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of benzene derivatives typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.com Halogenation of aromatic rings like benzene can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, which polarizes the halogen molecule to create a more potent electrophile. libretexts.orgmasterorganicchemistry.comyoutube.com

The table below summarizes the expected outcomes for electrophilic aromatic substitution on the benzenoid moiety of this compound, based on general principles of aromatic reactivity.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | tert-Butyl 6-methyl-5-nitroindoline-1-carboxylate |

| Bromination | Br₂, FeBr₃ | tert-Butyl 5-bromo-6-methylindoline-1-carboxylate |

| Acylation | RCOCl, AlCl₃ | tert-Butyl 5-acyl-6-methylindoline-1-carboxylate |

Nucleophilic Additions and Substitutions at the Saturated C2-C3 Bridge

The C2-C3 bond in the indoline structure is a saturated linkage, making it generally less susceptible to the typical reactions of aromatic systems. However, the proximity of the nitrogen atom can influence its reactivity. While direct nucleophilic attack on the unsubstituted and saturated C2 or C3 carbons is uncommon, reactions can be initiated by activation of adjacent positions.

For the related indole (B1671886) systems, which possess a C2-C3 double bond, nucleophilic additions are more common, often following an initial electrophilic attack at the C3 position. In the case of indolines, the reactivity of the C2-C3 bridge is more akin to that of a saturated N-heterocycle. The potential for reactions at these positions often requires prior functionalization or the use of strong reagents to generate reactive intermediates.

Transformations Involving the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Acid- and Base-Catalyzed N-Deprotection Methods

The removal of the N-Boc group is a crucial step in many synthetic sequences, unmasking the indoline nitrogen for further functionalization. This is most commonly achieved under acidic conditions, where the carbamate is readily cleaved.

A variety of acidic reagents can be employed for N-Boc deprotection. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like ethyl acetate (B1210297) or dioxane are highly effective. byjus.comfishersci.co.uk Milder acidic conditions can also be utilized, offering greater selectivity in the presence of other acid-sensitive functional groups. semanticscholar.org

Recent research has also explored alternative, milder deprotection methods. For example, a method using oxalyl chloride in methanol (B129727) has been reported to efficiently deprotect a wide range of N-Boc protected amines, including those with aromatic and heterocyclic scaffolds, at room temperature. nih.gov Another environmentally benign approach involves the use of water at elevated temperatures to achieve N-Boc deprotection without the need for any catalyst. semanticscholar.org

The table below provides a summary of various reported conditions for the deprotection of N-Boc protected amines, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Oxalyl Chloride | Methanol | Room Temperature | 1-4 h | up to 90 | nih.govresearchgate.net |

| Water | - | 100 °C | < 15 min | 90-97 | semanticscholar.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Varies | High | byjus.comfishersci.co.uk |

| Hydrochloric Acid (HCl) | Ethyl Acetate / Dioxane | Room Temperature | Varies | High | byjus.comfishersci.co.uk |

| 2,2,2-Trifluoroethanol (TFE) | - | High Temperature | Varies | High | researchgate.net |

Interconversion of the Carbamate Functionality

Beyond simple deprotection, the N-Boc carbamate functionality can be transformed into other useful functional groups, such as other carbamates, amides, or ureas. This allows for the direct modification of the nitrogen substituent without the need for a deprotection-reprotection sequence.

For instance, N-Boc protected amides can be converted into β-ketoamides. nih.gov The transformation of N-Boc amides can also be harnessed for dearomative cyclizations of indole derivatives to synthesize spiroindolines. researchgate.net Furthermore, N-Boc carbamates can be converted into isocyanates, which are versatile intermediates for the synthesis of ureas and other derivatives. researchgate.net The reaction of N-Boc protected amines with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can generate isocyanate intermediates in situ, which can then react with Grignard reagents to form amides.

Functionalization at the 6-Methyl Position

The 6-methyl group on the indoline ring presents another handle for chemical modification. The benzylic protons of this methyl group are susceptible to radical reactions and oxidation.

Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, providing a valuable entry point for further derivatization. Common oxidizing agents for benzylic positions include potassium permanganate (B83412) (KMnO₄) and chromic acid (Jones' reagent). libretexts.orgrsc.org More selective methods, such as catalytic oxidation using molecular oxygen in the presence of N-alkyl pyridinium (B92312) salts, have also been developed for the oxidation of methyl aromatic hydrocarbons. rsc.org

Halogenation of the methyl group can be achieved under free-radical conditions, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or upon exposure to UV light. libretexts.org This introduces a halogen atom that can subsequently be displaced by various nucleophiles, allowing for a wide range of functional group interconversions. For example, substitution of the halogen with an azide (B81097) group followed by reduction provides an amine, while reaction with cyanide followed by hydrolysis yields a carboxylic acid derivative.

The table below outlines potential functionalization reactions at the 6-methyl position.

| Reaction | Reagents | Expected Product |

| Oxidation | KMnO₄, heat | tert-Butyl 6-carboxyindoline-1-carboxylate |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | tert-Butyl 6-(bromomethyl)indoline-1-carboxylate |

Selective Oxidation and Reduction Reactions of the Benzylic Carbon

The benzylic carbon of the 6-methyl group on the indoline ring is a key site for synthetic modification. Its susceptibility to selective oxidation and reduction allows for the introduction of various oxygen-containing functional groups, which can serve as handles for further derivatization.

Selective oxidation of the benzylic C-H bonds of alkylarenes is a fundamental transformation in organic synthesis. masterorganicchemistry.com In the context of this compound, this transformation allows for the introduction of aldehyde, carboxylic acid, or alcohol functionalities at the C-6 position. Various reagents and conditions have been developed for benzylic oxidation, often employing transition metal catalysts or hypervalent iodine reagents. beilstein-journals.orgmdpi.com For instance, oxidation of a methyl group to a formyl group can be achieved using reagents like selenium dioxide or ceric ammonium (B1175870) nitrate. Further oxidation to a carboxylic acid can be accomplished with stronger oxidizing agents like potassium permanganate or chromic acid. masterorganicchemistry.com

Conversely, the reduction of a C-6 carbonyl group, such as a formyl or carboxyl group, provides access to the corresponding alcohol, tert-butyl 6-(hydroxymethyl)indoline-1-carboxylate. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) for aldehydes and ketones, or stronger reagents like lithium aluminum hydride for carboxylic acids and esters. The resulting hydroxymethyl group is a versatile intermediate for further functionalization.

The following table summarizes the key transformations at the benzylic carbon:

| Starting Material | Transformation | Product | Reagents/Conditions |

| This compound | Benzylic Oxidation | tert-Butyl 6-formylindoline-1-carboxylate | SeO₂, DDQ |

| This compound | Benzylic Oxidation | tert-Butyl 6-carboxyindoline-1-carboxylate | KMnO₄, H₂CrO₄ |

| tert-Butyl 6-formylindoline-1-carboxylate | Reduction | tert-Butyl 6-(hydroxymethyl)indoline-1-carboxylate | NaBH₄ |

| tert-Butyl 6-carboxyindoline-1-carboxylate | Reduction | tert-Butyl 6-(hydroxymethyl)indoline-1-carboxylate | LiAlH₄ |

Introduction of Diverse Functional Groups at C-6

The C-6 methyl group serves as a versatile starting point for the introduction of a wide range of functional groups. One common strategy involves initial benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation conditions to form tert-butyl 6-(bromomethyl)indoline-1-carboxylate. This bromide is a reactive electrophile that can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and cyanides, to introduce new functionalities.

Alternatively, the C-6 position can be functionalized through cross-coupling reactions. For instance, conversion of the methyl group to a bromo or triflate group allows for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of C-C and C-N bonds, providing access to a diverse array of 6-substituted indoline derivatives.

The following table illustrates the introduction of various functional groups at the C-6 position:

| Precursor | Reaction Type | Nucleophile/Coupling Partner | Product Functional Group |

| tert-Butyl 6-(bromomethyl)indoline-1-carboxylate | Nucleophilic Substitution | R₂NH | -CH₂NR₂ |

| tert-Butyl 6-(bromomethyl)indoline-1-carboxylate | Nucleophilic Substitution | RSH | -CH₂SR |

| tert-Butyl 6-(bromomethyl)indoline-1-carboxylate | Nucleophilic Substitution | NaCN | -CH₂CN |

| tert-Butyl 6-bromoindoline-1-carboxylate | Suzuki Coupling | ArB(OH)₂ | -Ar |

| tert-Butyl 6-bromoindoline-1-carboxylate | Buchwald-Hartwig Amination | R₂NH | -NR₂ |

Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving the indoline scaffold is crucial for the synthesis of complex molecules with defined three-dimensional structures. The inherent electronic properties and steric environment of this compound, along with the directing capabilities of the Boc protecting group, play significant roles in determining the outcomes of various chemical transformations.

Directing Group Effects on C-H Functionalization of the Indoline Scaffold

The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is not merely a passive spectator; it can actively direct the regioselectivity of C-H functionalization reactions. nih.gov The lone pair of electrons on the nitrogen atom can coordinate to a metal catalyst, bringing the catalytic center in proximity to specific C-H bonds. This effect, known as a directing group effect, often favors functionalization at the C-7 position of the indoline ring. rsc.org

However, the electronic nature of the indoline system itself favors electrophilic attack at the C-5 and C-7 positions. wikipedia.org The interplay between the directing group effect of the Boc group and the intrinsic reactivity of the indoline ring can lead to complex regiochemical outcomes. The choice of catalyst, ligands, and reaction conditions can often be tuned to favor functionalization at a specific position. nih.gov For instance, iridium-catalyzed borylation of N-Boc-indoles has been shown to selectively occur at the C-3 position, demonstrating that the protecting group can override the inherent reactivity patterns. nih.gov

Steric and Electronic Influences on Reaction Regiochemical Outcomes

Both steric and electronic factors significantly influence the regiochemical outcome of reactions involving this compound. nih.govwikipedia.org The bulky tert-butyl group of the Boc protectorate can sterically hinder attack at the C-7 position, thereby favoring reactions at the less hindered C-5 position. acs.org Similarly, the methyl group at the C-6 position can influence the accessibility of the adjacent C-5 and C-7 positions.

Diastereoselective Control in Multi-Component and Cycloaddition Reactions

Multi-component reactions (MCRs) and cycloaddition reactions are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. nih.govarkat-usa.org When applied to indoline derivatives, these reactions can generate multiple stereocenters in a single step. Achieving high diastereoselectivity is a key challenge and is often influenced by the steric and electronic properties of the substrates and reagents.

In the context of this compound, the chiral environment created by the existing stereocenters in a reaction intermediate can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. nih.govrsc.org For instance, in [4+2] cycloaddition reactions where the indoline acts as the dienophile, the facial selectivity can be influenced by the substituents on the indoline ring. nih.govnih.gov Similarly, in MCRs, the formation of new stereocenters can be controlled by the steric bulk of the Boc group and the C-6 methyl group, which can favor specific transition state geometries. researchgate.netacs.org The development of catalytic asymmetric variants of these reactions further enhances the ability to control the stereochemical outcome. nih.govacs.org

Advanced Coupling and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly valuable for the functionalization of heterocyclic compounds like indoline. mdpi.com For this compound, these methodologies provide a powerful means to introduce a wide variety of substituents at different positions on the indoline scaffold.

A common strategy involves the initial introduction of a halide (e.g., bromide or iodide) or a triflate group at a specific position, which then serves as a handle for cross-coupling. For example, a 6-bromoindoline (B1282224) derivative can undergo Suzuki-Miyaura coupling with boronic acids to form C-C bonds, Heck coupling with alkenes to introduce vinyl groups, Sonogashira coupling with terminal alkynes to install alkynyl moieties, and Buchwald-Hartwig amination with amines to form C-N bonds. nih.govrsc.org

Recent advances have also focused on the direct C-H functionalization of indoles and indolines, which avoids the need for pre-functionalization with a halide or triflate. nih.govacs.org These methods often employ a directing group, such as the N-Boc group, to achieve high regioselectivity. researchgate.net For instance, palladium-catalyzed C-H arylation of N-Boc-indolines can be directed to the C-7 position. The development of these advanced coupling methodologies has significantly expanded the synthetic toolbox for the derivatization of the indoline core. mdpi.com

The following table provides examples of advanced coupling reactions applied to indoline derivatives:

| Indoline Substrate | Coupling Reaction | Coupling Partner | Product | Catalyst System |

| tert-Butyl 6-bromoindoline-1-carboxylate | Suzuki-Miyaura | ArB(OH)₂ | tert-Butyl 6-arylindoline-1-carboxylate | Pd(PPh₃)₄, base |

| tert-Butyl 6-bromoindoline-1-carboxylate | Heck | H₂C=CHR | tert-Butyl 6-vinylindoline-1-carboxylate | Pd(OAc)₂, PPh₃, base |

| tert-Butyl 6-bromoindoline-1-carboxylate | Sonogashira | HC≡CR | tert-Butyl 6-alkynylindoline-1-carboxylate | PdCl₂(PPh₃)₂, CuI, base |

| tert-Butyl 6-bromoindoline-1-carboxylate | Buchwald-Hartwig | R₂NH | tert-Butyl 6-(dialkylamino)indoline-1-carboxylate | Pd₂(dba)₃, ligand, base |

| This compound | Direct C-H Arylation | Ar-I | tert-Butyl 7-aryl-6-methylindoline-1-carboxylate | Pd(OAc)₂, ligand, oxidant |

Applications in Contemporary Organic Synthesis and Medicinal Chemistry Research

Utility as a Versatile Synthetic Building Block

The strategic placement of the Boc protecting group and the methyl substituent on the indoline (B122111) core makes tert-Butyl 6-methylindoline-1-carboxylate and its close analogues powerful intermediates for advanced organic synthesis.

Modular Approaches to Complex Heterocyclic Architectures

The construction of complex, polycyclic heterocyclic systems is a central challenge in organic synthesis. Modular strategies, where molecular fragments are assembled in a controlled and predictable manner, are highly sought after. The indoline scaffold serves as an excellent platform for such approaches. For instance, research into the synthesis of tricyclic indolines, which are common in natural products and synthetic chemical probes, demonstrates the utility of starting with functionalized indole (B1671886) or indoline precursors. rsc.org By employing methods like gold-catalyzed cyclization of alkyne-tethered indoles, complex diastereomerically pure tricyclic systems can be assembled. rsc.org

Furthermore, the development of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules from simple precursors in a single step. mdpi.com Indoline derivatives are effective substrates in these reactions. For example, spiro-indoline heterocycles, which possess significant antimicrobial properties, can be synthesized through multi-step sequences that often begin with a simple, appropriately substituted indoline or isatin (B1672199) precursor. farmaceut.org These methods allow for the rapid generation of molecular complexity and the construction of elaborate heterocyclic architectures that would be difficult to access through more traditional linear synthetic routes.

Precursor Role in the Synthesis of Bioactive Small Molecules

This compound and its parent structure, tert-butyl indoline-1-carboxylate, are key starting materials in the synthesis of numerous biologically active compounds. sigmaaldrich.com A prominent example is in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammatory processes. nih.govnih.gov

In a recent study, researchers identified an indoline derivative as a potent 5-LOX inhibitor. nih.gov This discovery prompted the synthesis of a series of new analogues to optimize this activity and introduce sEH inhibition. The synthetic journey began with commercially available 5-nitroindoline, a close relative of the 6-methyl analogue. Through a sequence of reactions including N-alkylation, reduction of the nitro group to an amine, and subsequent conversion to an isothiocyanate, a variety of functional groups were introduced. These intermediates were then reacted with amines to produce a library of thiourea (B124793) analogues. This work culminated in the discovery of compound 73 , a potent dual inhibitor of 5-LOX and sEH that demonstrated significant anti-inflammatory effects in animal models of peritonitis and asthma. nih.gov

Table 1: Synthesis of Bioactive Dual 5-LOX/sEH Inhibitors from an Indoline Precursor This table illustrates the progression from a simple indoline starting material to a potent dual-action anti-inflammatory agent, as described in research findings. nih.gov

| Starting Material | Key Intermediate | Final Compound Example | Biological Activity |

| 5-Nitroindoline | N-alkylated 5-isothiocyanatoindolines | Compound 73 (an N,N'-disubstituted thiourea derivative of indoline) | Potent dual inhibitor of 5-LOX (IC₅₀ = 0.41 µM) and sEH (IC₅₀ = 0.43 µM) |

Diversification Strategies for Indoline Analogues

The true power of the this compound scaffold lies in the ability to systematically modify its structure to fine-tune biological activity and explore chemical space.

Exploration of Structure-Reactivity Relationships through Targeted Derivatization

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing researchers to establish structure-activity relationships (SAR). The indoline core is exceptionally amenable to this process. The study that identified dual 5-LOX/sEH inhibitors provides a clear example of targeted derivatization to probe SAR. nih.gov

Starting from the initial indoline hit, the researchers designed and synthesized a focused library of analogues to understand how different substituents at various positions would affect inhibitory potency against the two target enzymes. Modifications included varying the alkyl group on the indoline nitrogen and altering the substituents on the phenyl ring of the thiourea moiety. This systematic approach revealed crucial SAR insights, such as which groups enhanced potency for each target, leading to the rational design of the optimized dual inhibitor, compound 73 . nih.gov Similar SAR studies have been conducted on other indole-based scaffolds for different biological targets, such as anti-tubulin agents for cancer therapy. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights from Indoline Derivatization This table summarizes how targeted modifications to the indoline scaffold influence biological activity, based on findings from the development of 5-LOX/sEH inhibitors. nih.gov

| Position of Derivatization | Modification Type | Impact on Activity |

| Indoline N-1 Position | Introduction of various alkyl chains | Influenced potency and selectivity for 5-LOX versus sEH. |

| Indoline C-5 Position | Conversion of nitro to amine, then isothiocyanate | Essential for creating the thiourea linkage, a key pharmacophoric element. |

| Phenyl-thiourea Moiety | Substitution with different functional groups | Significantly modulated the inhibitory activity against both enzymes, leading to the identification of the optimal substitution pattern for dual activity. |

Preparation of Libraries for Chemical Biology Screening and Probe Development

The development of small molecule probes is essential for dissecting complex biological pathways. This often requires the synthesis and screening of compound libraries built around a common scaffold. The indoline framework is an excellent starting point for creating such libraries due to its synthetic tractability and biological relevance.

The generation of a "small library of cryptolepine (B1217406) analogues," which are based on an indoloquinoline structure, highlights this strategy. nih.gov These libraries, incorporating diverse side chains, were synthesized to optimize interactions with biological targets like DNA and topoisomerase II, ultimately leading to the identification of potent anti-cancer agents. nih.gov The process of identifying the dual 5-LOX/sEH inhibitors also began with the screening of an in-house molecular library, which contained the initial indoline hit. nih.gov This demonstrates a common workflow in modern drug discovery: a diverse library provides the initial spark of activity, which is then followed by the synthesis of a more focused, rationally designed library to optimize that activity. The versatility of this compound and related structures makes them ideal for inclusion in both initial diverse screening libraries and subsequent focused SAR libraries.

Computational and Theoretical Investigations of Tert Butyl 6 Methylindoline 1 Carboxylate

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the complex reaction landscapes of heterocyclic molecules like indolines. These methods allow for the detailed study of reaction intermediates, transition states, and the energetic profiles of various chemical transformations.

The synthesis of the indoline (B122111) core and its subsequent functionalization often involve multi-step reaction sequences. Computational studies on these pathways provide critical insights into their feasibility and outcomes. For instance, research on the cobalt-catalyzed synthesis of indolines from o-aminobenzylidine N-tosylhydrazones has utilized DFT calculations to map the entire reaction pathway. researchgate.net These studies reveal remarkably low energy barriers for key steps such as 1,5-hydrogen atom transfer (1,5-HAT) and radical rebound, which supports the proposed mechanism. researchgate.net

In a model system for cobalt-catalyzed indoline formation, the free energies (ΔG) of intermediates and transition states (TS) were calculated, illustrating the energetic favorability of the cyclization process. The spin density distribution in the radical intermediates was also computed, confirming the location of the unpaired electron and explaining the observed reactivity. researchgate.net

Table 1: Calculated Free Energies for a Model Cobalt-Catalyzed Indoline Synthesis Energies are reported relative to the starting species.

| Species | Description | Calculated Free Energy (ΔG in kcal/mol) |

| A | Cobalt-carbene precursor | 0.0 |

| TS1 | Transition state for diazo activation | +15.0 |

| B | Cobalt-carbene complex | -5.0 |

| C | Cobalt-carbene radical | -8.0 |

| TS2 | Transition state for 1,5-HAT | +2.0 (relative to C) |

| D | Benzylic radical intermediate | -15.0 |

| TS3 | Transition state for radical rebound | +5.0 (relative to D) |

| E | Cyclized indoline product complex | -40.0 |

This data is based on a model system and illustrates the type of energetic information derived from computational analysis of indoline synthesis. researchgate.net

Similarly, theoretical studies on the atmospheric oxidation of indole (B1671886), initiated by hydroxyl (•OH) radicals, have employed quantum chemical calculations to map the potential energy surface. copernicus.org These calculations help identify the most favorable reaction pathways, which for indole involve •OH addition to the pyrrole (B145914) ring, and predict the subsequent reactions of the resulting radicals with atmospheric components like O2 and NO. copernicus.org Such mechanistic investigations are crucial for understanding the stability and reactivity of the indoline core under various conditions.

Computational studies are pivotal in understanding how catalysts function and why they favor certain substrates or produce specific isomers. In the context of indoline synthesis, DFT has been used to compare different catalytic systems, such as those based on rhodium and indium, for cyclization reactions. nih.gov These studies can rationalize why one catalyst is more efficient or selective than another by comparing the energy profiles of the catalytic cycles. nih.gov

For palladium/norbornene-catalyzed functionalization of indoles, computational analysis has shown that chelation between the catalyst and a directing group on the substrate is crucial for facilitating the oxidative addition step. nih.gov This theoretical insight explains the observed substrate scope and the site-selectivity of the reaction. Furthermore, investigations into the role of substituents on the aniline (B41778) ring of indoline precursors have highlighted the importance of resonance stabilization for radical intermediates, a factor that significantly influences the success of the transformation. researchgate.net These computational findings guide the rational design of catalysts and substrates to achieve desired chemical outcomes.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for predicting the electronic properties of a molecule, which in turn dictate its reactivity, regioselectivity, and conformational preferences.

The substituents on the indoline ring, namely the 6-methyl group and the N-tert-butoxycarbonyl (Boc) group, exert significant electronic effects that control the molecule's reactivity. The methyl group is a weak electron-donating group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions (C5 and C7). The N-Boc group, being an amide, can delocalize the nitrogen lone pair into the carbonyl group, which reduces its electron-donating ability towards the aromatic ring compared to a simple amine.

Quantum chemical studies on related systems, such as N-Boc-indole, have been performed to understand the regioselectivity of electrophilic substitution reactions. nih.gov DFT calculations can model the transition states for electrophilic attack at different positions of the ring. The calculated energy barriers typically show which position is most susceptible to reaction. For indolynes, a combination of experimental and computational studies revealed that distortion energies in the aryne intermediate, rather than electronic factors alone, control the regioselectivity of nucleophilic additions. nih.gov

Molecular Electrostatic Potential (MEP) maps are a common computational tool used to visualize the electron density distribution and predict sites of electrophilic or nucleophilic attack. ufms.br For a molecule like tert-butyl 6-methylindoline-1-carboxylate, an MEP map would likely show the most negative potential (red color) around the carbonyl oxygen of the Boc group, indicating its high susceptibility to electrophiles or protonation. The aromatic ring would exhibit regions of moderate negative potential, influenced by the interplay between the methyl and the N-Boc groups.

Table 2: Conceptual DFT Descriptors for Analyzing Reactivity These descriptors are commonly calculated to predict chemical behavior.

| Descriptor | Definition | Predicted Role for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack. Higher energy suggests greater reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack. Lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the kinetic stability of the molecule. A larger gap implies higher stability. raco.cat |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. raco.cat |

The indoline scaffold consists of a fused five-membered pyrrolidine (B122466) ring and a six-membered benzene ring. The pyrrolidine ring is not planar and exists in puckered "envelope" or "twist" conformations. The specific conformation is influenced by the substituents on the ring system.

The tert-butyl group on the nitrogen is exceptionally bulky. Conformational studies on related N-Boc protected heterocycles, like proline, show that such bulky groups have a strong influence on the ring's pucker. nih.govresearchgate.net The large steric demand of the tert-butyl group will significantly restrict rotation around the N-C(O) bond and influence the puckering of the adjacent five-membered ring.

Methodologies for Chemical Characterization and Analytical Research

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of tert-butyl 6-methylindoline-1-carboxylate are accomplished through the application of several spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR) reveals the number of unique carbon atoms in the molecule. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) offers highly accurate molecular weight data, which aids in confirming the elemental composition. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Specific vibrational frequencies in the IR spectrum correspond to characteristic bonds, such as C=O (carbonyl) from the carboxylate group and C-N from the indoline (B122111) ring.

X-ray Crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net This technique can confirm the connectivity and stereochemistry of the molecule with high precision.

The table below summarizes typical data obtained from these spectroscopic techniques for related indole (B1671886) structures, providing a reference for the expected characterization of this compound.

Table 1: Spectroscopic Data for Structural Elucidation of Indole Derivatives

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for protons on the aromatic ring, the indoline ring, and the tert-butyl group. | Confirms the connectivity and relative positions of protons in the molecule. |

| ¹³C NMR | Distinct signals for each carbon atom, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the indoline and tert-butyl groups. | Provides a carbon skeleton map of the molecule. |

| IR Spectroscopy | Characteristic absorption bands for C=O, C-N, C-H (aromatic and aliphatic) stretching and bending vibrations. | Identifies the key functional groups present. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. | Determines the molecular weight and elemental formula. |

Chromatographic Methods for Purity Determination and Separation Science

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from related substances. The method's performance is evaluated based on parameters like linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. In some cases, pre-column derivatization can be employed to enhance the detection of the analyte.

Gas Chromatography (GC), while suitable for volatile compounds, may require derivatization for less volatile analytes to improve their chromatographic behavior and detection. researchgate.netgcms.cz

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. researchgate.net By using an appropriate solvent system, the separation of the desired product from other components of the reaction mixture can be visualized.

Flash Column Chromatography is a preparative technique used for the purification of the compound on a larger scale. rsc.org By selecting a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase, this compound can be isolated with high purity.

Table 2: Chromatographic Methods for Analysis and Purification

| Method | Application | Key Parameters |

| RP-HPLC | Purity determination, quantitative analysis | Mobile phase composition, flow rate, column type, detection wavelength |

| GC | Analysis of volatile derivatives | Column temperature program, carrier gas flow rate, detector type |

| TLC | Reaction monitoring, qualitative purity assessment | Stationary phase, mobile phase (solvent system) |

| Flash Column Chromatography | Preparative purification | Adsorbent (e.g., silica gel), eluent system |

Chemical Derivatization Strategies for Enhanced Analytical Resolution

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a particular analytical method, especially gas chromatography. researchgate.net This strategy can enhance volatility, improve thermal stability, and increase detector response. gcms.czsigmaaldrich.com

For a compound like this compound, while the tert-butyl ester group provides some volatility, derivatization might be considered in specific analytical scenarios, particularly for trace analysis or when coupled with certain detectors.

Common derivatization reactions applicable to functional groups potentially present as impurities or in related compounds include:

Silylation: This is a widely used technique that introduces a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, in place of active hydrogens (e.g., in alcohols, phenols, or amines). gcms.cz This process generally increases volatility and thermal stability. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group. It is often used for amines and alcohols to improve their chromatographic properties.

Alkylation: This method involves the addition of an alkyl group and is frequently used for acidic protons, such as those in carboxylic acids, to form esters. colostate.edu

The choice of derivatization reagent and reaction conditions depends on the specific functional group being targeted and the analytical objective. gcms.cz For instance, in the analysis of related compounds where the indoline nitrogen is not protected, derivatization could be a crucial step.

Table 3: Common Derivatization Approaches in GC Analysis

| Derivatization Type | Reagent Example | Target Functional Groups | Purpose |

| Silylation | BSTFA, TMCS | -OH, -NH, -COOH | Increase volatility, improve peak shape |

| Acylation | Acyl chlorides, Chloroformates | -OH, -NH | Enhance detectability, improve separation |

| Alkylation | Alkyl halides, Diazomethane | -COOH, -OH, -NH | Increase volatility for acidic compounds |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Approaches

The synthesis of highly substituted indolines is a topic of significant interest, with a continuous drive towards more efficient and environmentally benign methods. researchgate.netnih.gov Future work on tert-Butyl 6-methylindoline-1-carboxylate is expected to move beyond traditional multi-step sequences and embrace modern catalytic strategies that offer high degrees of regioselectivity and functional group tolerance.

Recent advancements in the synthesis of the indoline (B122111) core provide a blueprint for these future approaches. Key emerging areas include:

Photoredox Catalysis: This strategy has emerged as a powerful tool for constructing indolines under mild conditions. researchgate.net Dual nickel/photoredox catalysis, for instance, enables the one-step synthesis of 3-substituted indolines from iodoacetanilides and alkenes with high regioselectivity. organic-chemistry.orgacs.orgnih.gov Metal-free photocatalytic methods, which use organic dyes like eosin (B541160) Y, offer a greener alternative for generating radicals and triggering cyclization to form the indoline ring, avoiding the use of transition metals entirely. acs.orgnih.gov

Transition Metal-Catalyzed C-H Functionalization: Direct C-H activation is a highly atom-economical strategy for building molecular complexity. Iron-catalyzed C-H alkylation of indolines using inexpensive and abundant catalysts represents a sustainable approach for introducing substituents. acs.org Similarly, ruthenium and rhodium complexes have been employed for the directed C-H functionalization of the indoline core, allowing for precise modification at specific positions. rsc.orgnih.gov

Intramolecular Cycloaddition Strategies: The construction of the bicyclic indoline system from acyclic precursors via intramolecular [4+2] cycloadditions offers a modular and efficient route. This method is particularly useful for creating indolines with multiple substituents on the benzene (B151609) ring, a feature that is challenging to achieve with traditional methods like the Fischer indole (B1671886) synthesis. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Indoline Synthesis

| Synthetic Strategy | Catalyst System | Key Features | Source(s) |

|---|---|---|---|

| Nickel/Photoredox Catalysis | Ni Complex / Photoredox Catalyst | High regioselectivity for 3-substituted indolines; mild conditions. | organic-chemistry.orgacs.orgnih.gov |

| Metal-Free Photocatalysis | Organic Dye (e.g., Eosin Y) | Avoids transition metals; green and sustainable approach. | acs.orgnih.gov |

| Iron-Catalyzed C-H Alkylation | Low-cost Iron Catalyst | Utilizes unactivated alkyl chlorides; high functional group tolerance. | acs.org |

| Intramolecular [4+2] Cycloaddition | Thermal or Lewis Acid | Modular route to highly substituted indolines. | nih.gov |

The application of these methods to the synthesis of this compound could lead to more efficient, scalable, and sustainable production pathways, which are crucial for its potential use in larger-scale applications.

Integration with Flow Chemistry and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. mdpi.com For this compound, the integration of flow chemistry presents a significant opportunity to develop safer, more efficient, and scalable synthetic processes. nih.govmdpi.com

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous intermediates. mdpi.comresearchgate.net Research on related heterocycles has demonstrated the power of this technology. For example, a one-step heterogeneous catalytic hydrogenation for indoline synthesis has been successfully developed in a flow system, avoiding the need for stoichiometric reducing agents. researchgate.net The N-alkylation of the indoline nitrogen has also been optimized using purpose-built flow reactors. researchgate.net

Future research will likely focus on developing a telescoped flow synthesis of this compound, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates. This approach aligns with green chemistry goals by:

Reducing solvent usage and waste generation.

Minimizing energy consumption.

Enabling the use of immobilized catalysts for easy separation and recycling.

Improving process safety and reproducibility. mdpi.com

Furthermore, the use of greener solvents like water and the replacement of hazardous reagents with more benign alternatives, such as using alcohols for alkylations in water, are sustainable practices that could be incorporated into future syntheses of this compound. organic-chemistry.org

Exploration of Uncharted Reactivity Profiles and Selectivity Control

While the indoline core is well-studied, the specific reactivity of the this compound isomer remains largely unexplored. The interplay between the electron-donating methyl group at the C6 position and the bulky, electron-withdrawing N-Boc protecting group presents an interesting challenge in controlling the regioselectivity of further functionalization.

Future research is expected to focus on the selective C-H functionalization of the benzene ring. The N-Boc group is a known directing group for ortho-lithiation, which could potentially be exploited for functionalization at the C7 position. acs.org However, transition-metal-catalyzed C-H activation offers a broader toolkit for targeting other positions. Studies have shown that the choice of catalyst and directing group can steer functionalization to the C4, C5, or C7 positions of the indoline ring. nih.govrsc.orgacs.org

Key research questions to be addressed include:

How does the C6-methyl group influence the regioselectivity of electrophilic aromatic substitution and metal-catalyzed C-H activation?

Can catalyst-controlled C-H functionalization overcome the inherent electronic bias of the substrate to achieve selective modification at C4, C5, or C7?

Can the N-Boc group be used in conjunction with other directing groups to achieve novel reactivity patterns?

Investigating cycloaddition reactions where the indoline acts as the dienophile is another promising avenue. acs.orgnih.gov Developing methods to control both regio- and stereoselectivity in these transformations would provide access to a wide array of complex, three-dimensional scaffolds derived from this compound.

Potential for Applications Beyond Medicinal Chemistry (e.g., Materials Science, Organocatalysis)

While the primary interest in indoline derivatives has historically been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for other fields. google.comnih.gov

Materials Science: Substituted indolines are being explored as building blocks for functional organic materials. For example, related bromoindoline derivatives serve as precursors to organic semiconductors. The this compound scaffold could be similarly functionalized to create novel materials with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Recently, indoline derivatives have also been incorporated into organic photocatalysts, where their electron-donating nature can be harnessed to improve catalytic performance. acs.org

Organocatalysis: The inherent chirality and rigid structure of certain indoline derivatives make them excellent scaffolds for the development of novel organocatalysts and ligands for asymmetric synthesis. nih.gov The indole scaffold has been successfully used to create bifunctional phosphine (B1218219) organocatalysts that achieve excellent stereocontrol in formal [4+2] cycloaddition reactions. acs.orgresearchgate.net Future work could involve the synthesis of chiral versions of this compound and their transformation into new classes of catalysts for stereoselective transformations. The N-H groups of indole rings have also been shown to act as directing groups in certain catalytic reactions, opening up possibilities for creating multifunctional catalysts. nih.gov

Table 2: Potential Non-Medicinal Applications of Functionalized Indoline Scaffolds

| Field | Application | Rationale for Use | Source(s) |

|---|---|---|---|

| Materials Science | Organic Semiconductors | Tunable electronic properties of the conjugated indoline system. | acs.org (by analogy) |

| Organic Photocatalysts | Electron-donating properties enhance catalyst performance. | acs.org | |

| Organocatalysis | Chiral Ligands | Rigid scaffold provides a well-defined chiral environment. | nih.govnih.gov |

| Asymmetric Catalysts | Indole/indoline backbone used to create bifunctional catalysts. | acs.orgresearchgate.net |

The exploration of these emerging areas will undoubtedly unlock the full potential of this compound, solidifying its role as a versatile platform for innovation in chemistry and materials science.

Q & A

Q. What are the optimal synthetic conditions for tert-Butyl 6-methylindoline-1-carboxylate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indoline nitrogen. Key steps include:

- Coupling Agents : Use of carbodiimides (e.g., DCC) or uronium salts (HATU) for amide bond formation.

- Solvents : Polar aprotic solvents like DMF or dichloromethane under inert conditions to prevent hydrolysis.

- Catalysts : DMAP (4-dimethylaminopyridine) to accelerate Boc protection.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Yield optimization requires strict moisture control and stoichiometric balancing of reagents .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : H and C NMR identify methyl groups (δ ~1.3–1.5 ppm for tert-butyl) and indoline ring protons (δ ~6.5–7.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving stereochemistry and hydrogen bonding patterns. Data collection at low temperatures (100 K) improves resolution .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- PPE : Gloves, lab coats, and fume hoods are mandatory.

- Risk Assessment : Use in silico tools (e.g., TEST by EPA) to predict acute toxicity.

- Waste Disposal : Follow halogenated waste guidelines if halogenated intermediates are involved.

Refer to safety data sheets (SDS) of structurally similar carbamates for hazard extrapolation .

Advanced Research Questions

Q. How can data contradictions in reaction stereochemistry be addressed during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.

- X-ray Refinement : SHELXL can resolve racemic vs. enantiopure crystal structures. Twinning parameters (TWIN/BASF in SHELX) correct for pseudo-merohedral twinning .

Q. What strategies are effective for functionalizing the indoline ring in this compound?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Br, I) using NBS or I/AgOTf at the 5-position.

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) with boronic acids for aryl/heteroaryl additions.

- Directing Groups : Install temporary groups (e.g., pyridyl) to steer regioselectivity .

Q. How can hydrogen bonding networks be analyzed to predict crystallographic packing behavior?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., motifs).

- Software Tools : Mercury (CCDC) visualizes intermolecular interactions; PLATON validates hydrogen-bond geometries .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Substituent Variation : Modify the methyl group at position 6 with halogens, hydroxyl, or trifluoromethyl groups.

- Biological Assays : Test against kinase panels or GPCRs using fluorescence polarization or SPR.

- Computational Modeling : Dock derivatives into target proteins (AutoDock Vina) to prioritize synthetic targets .

Q. How should researchers address discrepancies in reaction yields under nominally identical conditions?

- Methodological Answer :

- Control Experiments : Test reagent purity (e.g., KF titration for moisture in DMF).

- Catalyst Screening : Compare lot-to-lot variability in palladium catalysts for cross-coupling steps.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.